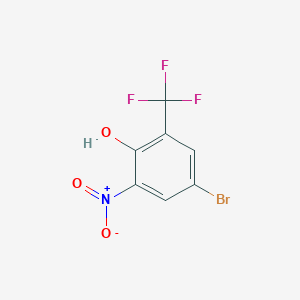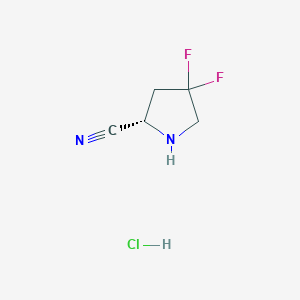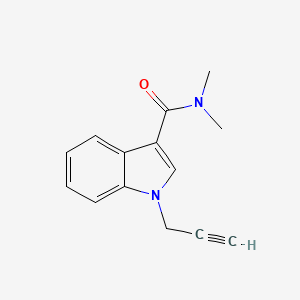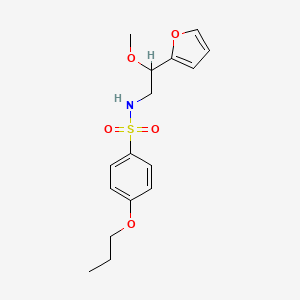![molecular formula C13H9Cl2NO3S B2837139 4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione CAS No. 339099-45-5](/img/structure/B2837139.png)
4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione” is a chemical compound with the molecular formula C15H14Cl2N2O3 . It is a substance registered in the ECHA CHEM database .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The InChI Code is 1S/C13H9Cl2NO3S .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The study on the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and related phthalocyanines reveals insights into chemical synthesis techniques that could potentially apply to the synthesis of complex organic compounds like 4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione. These techniques involve nucleophilic displacement reactions and the conversion of intermediates into highly substituted final products, demonstrating the chemical reactivity and functional group tolerance in complex synthesis pathways (Wöhrle et al., 1993).
Molecular Interactions and Structural Analysis
- Research on the conformation and tautomerism of methoxy-substituted 4-phenyl-4-thiazoline-2-thiones through a combined crystallographic and ab initio investigation provides insight into the structural and electronic properties of sulfur-containing heterocycles. Such studies are crucial for understanding the behavior of thiazolinedione derivatives under different conditions, which can inform the design and optimization of new compounds with similar structural motifs (Balti et al., 2016).
Reactivity and Applications in Synthesis
- The synthesis, characterization, and exploration of the reactivity of chlorodeoxypseudoephedrines with oxo-, thio-, and selenocyanates provide examples of how specific functional groups in a molecule can be manipulated to produce a variety of derivatives. This study demonstrates the versatile reactivity of chlorinated intermediates, which could be analogous to the reactivity patterns of this compound in the presence of different nucleophiles (Cruz et al., 2007).
Wirkmechanismus
Target of Action
The primary target of 4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione, also known as Oxadiargyl , is the emerging shoots of weeds . This compound is a herbicide that is applied pre-emergence of weeds .
Mode of Action
Oxadiargyl interacts with its targets by binding to the soil. The emerging shoots of weeds come into contact with the soil-bound Oxadiargyl, causing their growth to cease . It can be used early post-emergence in rice, although if later applications are to be made, the herbicide must be mixed with propanil .
Biochemical Pathways
It is known that oxadiargyl prevents the regrowth of certain perennial weeds .
Pharmacokinetics
It is known that oxadiargyl is applied to the soil and is activated by rainfall , suggesting that its bioavailability may be influenced by environmental conditions.
Result of Action
The molecular and cellular effects of Oxadiargyl’s action result in the cessation of weed growth . It provides excellent control of various types of weeds, including the sedge Cyperus iria, and the grasses Echinochloa colonum and Ischaemum rugosum . Light phytotoxicity was observed on rice at certain concentrations, but the symptoms disappeared after 60 days .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of Oxadiargyl. For instance, rainfall activates Oxadiargyl that has been applied to the soil . Furthermore, the compound’s efficacy in controlling weed growth may vary depending on the specific types of weeds present in the environment .
Eigenschaften
IUPAC Name |
4-(2,4-dichloro-5-prop-2-ynoxyphenyl)thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3S/c1-2-3-19-11-5-10(8(14)4-9(11)15)16-12(17)6-20-7-13(16)18/h1,4-5H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBCEVIMOHYIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C(=C1)N2C(=O)CSCC2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2837062.png)
![2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2837063.png)
![N-(4-methoxybenzyl)-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2837066.png)

![N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2837070.png)


![(Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2837073.png)
![N-[2-(benzotriazol-1-yl)-1,2-diphenylethyl]aniline](/img/structure/B2837074.png)
![2-(3-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2837078.png)

